molecular formula C6H7OP B14511669 3-Phosphanylphenol CAS No. 63578-56-3

3-Phosphanylphenol

Cat. No.: B14511669
CAS No.: 63578-56-3
M. Wt: 126.09 g/mol
InChI Key: LQBYWYQYDXDAJS-UHFFFAOYSA-N
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Description

3-Phosphanylphenol (C₆H₅PHOH) is a phenolic compound featuring a phosphanyl (-PH₂) substituent at the meta position of the aromatic ring. Its molecular framework combines the acidity of phenol (-OH) with the electron-donating properties of phosphorus, which may influence solubility and reactivity compared to other phenolic derivatives.

Properties

CAS No.

63578-56-3

Molecular Formula

C6H7OP

Molecular Weight

126.09 g/mol

IUPAC Name

3-phosphanylphenol

InChI

InChI=1S/C6H7OP/c7-5-2-1-3-6(8)4-5/h1-4,7H,8H2

InChI Key

LQBYWYQYDXDAJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)P)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Phosphanylphenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of an aryl halide with a phosphine reagent under basic conditions. The reaction typically requires a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the phenol and facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can help optimize the production process and reduce the risk of side reactions .

Comparison with Similar Compounds

Table 1: Structural Features of 3-Substituted Phenols

Compound CAS RN Molecular Formula Molecular Weight (g/mol) Key Functional Groups
3-Phosphanylphenol Not provided C₆H₅PHOH ~126.0 (estimated) -OH, -PH₂ (phosphanyl)
3-Nitrophenol 554-84-7 C₆H₅NO₃ 139.11 -OH, -NO₂ (nitro)
3-Ethylphenol 620-17-7 C₈H₁₀O 122.16 -OH, -C₂H₅ (ethyl)
3-Cyclopropylphenol 28857-88-7 C₉H₁₀O 134.18 -OH, cyclopropyl ring
3-Fluorophenylacetone 1737-19-5 C₉H₉FO 152.17 -COCH₃ (ketone), -F (fluoro)

Key Observations :

  • Electron-withdrawing vs. donating groups: The nitro group (-NO₂) in 3-nitrophenol reduces electron density on the aromatic ring, increasing acidity (pKa ~8.3) compared to 3-ethylphenol (pKa ~9.5) .
  • Phosphanyl group: The -PH₂ substituent in this compound likely acts as a weaker electron donor than ethyl (-C₂H₅) but stronger than cyclopropyl groups, influencing redox behavior .

Physicochemical Properties

Table 2: Solubility and Stability

Compound Solubility Log Pow (Partition Coefficient) Stability Notes
This compound Limited data; likely polar aprotic solvents Estimated ~1.8 Air-sensitive due to -PH₂ oxidation
3-Nitrophenol Soluble in ethanol, acetone 1.5 (experimental) Stable under anhydrous conditions
3-Ethylphenol Soluble in ether, chloroform 2.3 (experimental) Hygroscopic; light-sensitive
3-Fluorophenylacetone Chloroform, ethyl acetate 1.9 (calculated) Stable at room temperature

Key Observations :

  • Solubility trends: 3-Nitrophenol’s nitro group enhances polarity, favoring polar solvents, while 3-ethylphenol’s hydrophobicity aligns with higher Log Pow .
  • Reactivity: Phosphanylphenol’s -PH₂ group may require inert storage conditions, similar to phosphine oxides (e.g., phenyl bis-phosphine oxide in ) .

Key Observations :

  • Safety profiles: 3-Nitrophenol and phosphate esters (e.g., TCP in ) face regulatory scrutiny due to environmental persistence, whereas phosphanylphenol’s hazards remain understudied .

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